molecular formula C6H12O3 B1581838 Methyl 3-methoxyisobutyrate CAS No. 3852-11-7

Methyl 3-methoxyisobutyrate

Cat. No. B1581838
CAS RN: 3852-11-7
M. Wt: 132.16 g/mol
InChI Key: LYLUAHKXJUQFDG-UHFFFAOYSA-N
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Description

Methyl 3-Methoxyisobutyrate, also known as 3-Methoxyisobutyric Acid Methyl Ester or Methyl 3-Methoxy-2-methylpropionate, is a chemical compound with the molecular formula C6H12O3 . It is a colorless to almost colorless clear liquid . The compound has a molecular weight of 132.16 .


Molecular Structure Analysis

The molecular structure of Methyl 3-Methoxyisobutyrate consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The compound is an ester, which is characterized by the presence of a carbonyl group adjacent to an ether group .


Physical And Chemical Properties Analysis

Methyl 3-Methoxyisobutyrate is a liquid at 20 degrees Celsius . It has a boiling point of 148 degrees Celsius and a flash point of 46 degrees Celsius . The specific gravity of the compound is 0.98 (20/20), and it has a refractive index of 1.41 .

Scientific Research Applications

Stereochemistry Studies

Methyl 3-methoxyisobutyrate has been used in the study of stereochemistry. For example, Tai and Imaida (1978) investigated the stereochemistry of 3-hydroxy-2-methylbutyric acid, revealing the absolute configurations of its stereoisomers (Tai & Imaida, 1978).

Environmental Science

In environmental science, Aschmann et al. (2011) explored the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, which is related to Methyl 3-methoxyisobutyrate and is used in industrial applications such as solvents and detergents (Aschmann, Arey, & Atkinson, 2011).

Chemical Analysis Techniques

Research has been conducted on developing new methods for chemical analysis involving compounds similar to Methyl 3-methoxyisobutyrate. Heal et al. (1990) developed a novel HPLC method for analyzing 3-Methoxytyramine, a minor metabolite of dopamine, demonstrating the compound's application in neuropharmacology studies (Heal, Frankland, & Buckett, 1990).

Metabolic Studies

Amster and Tanaka (1980) investigated the metabolism of (2S)[3,3,3-2H3]isobutyrate in rats, providing insights into metabolic pathways and stereochemical aspects of similar compounds (Amster & Tanaka, 1980).

Food and Beverage Industry

In the food and beverage industry, Ligor and Buszewski (2006) optimized methods for determining compounds responsible for earthy/musty odor in surface water, including 2-isobutyl-3-methoxypyrazine, which shares structural similarities with Methyl 3-methoxyisobutyrate (Ligor & Buszewski, 2006).

Agricultural Applications

Volova et al. (2020) studied the efficacy of embedded herbicides in field-grown crops, using experimental formulations that include compounds structurally related to Methyl 3-methoxyisobutyrate, highlighting its potential application in sustainable agriculture (Volova et al., 2020).

Fuel and Energy Sector

Hong and Guo-zheng (2005) synthesized a new type of octane number improver for gasoline using methoxyisobutyrate, demonstrating the potential use of Methyl 3-methoxyisobutyrate in enhancing fuel efficiency (Hong & Guo-zheng, 2005).

Safety And Hazards

Methyl 3-Methoxyisobutyrate is classified as a flammable liquid and vapor . Precautionary measures include keeping the container tightly closed, keeping it away from heat/sparks/open flames/hot surfaces, and using only non-sparking tools . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . If it comes into contact with skin or hair, contaminated clothing should be immediately removed, and the skin should be rinsed with water .

properties

IUPAC Name

methyl 3-methoxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(4-8-2)6(7)9-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLUAHKXJUQFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959376
Record name Methyl 3-methoxy-2-methylpropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxy-2-methylpropanoate

CAS RN

3852-11-7
Record name Propanoic acid, 3-methoxy-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3852-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methoxyisobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003852117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-methoxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-methoxyisobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.237
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Synthesis routes and methods

Procedure details

An analysis of the obtained crude reaction solution by gas chromatography revealed that the conversion of methyl 2-chloro-2-methylpropanoate was 68.8% and the yield of methyl methacrylate was 13.6%. As to another product, methyl 3-methoxy-2-methylpropanoate was obtained in an 18.0% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Korytkowska, I Barszczewska-Rybarek… - Designed monomers …, 2001 - Taylor & Francis
… We identifi ed the traces of 9, ie methyl 3-methoxyisobutyrate, by 1H-NMR in the distillate when performing transesterifi cation according to variant II. Besides intense signals of MeOH …
Number of citations: 20 www.tandfonline.com
RD Allen - 1985 - vtechworks.lib.vt.edu
… These include dimethyl ether, methyl formate, acetone, a-hydroxy-butyric acid, methyl a-hydroxybutyrate, and methyl 3-methoxyisobutyrate. In the last (alcoholysis) step, excess …
Number of citations: 1 vtechworks.lib.vt.edu
刘一龙, 薛秋红, 管晓倩, 王凯歌, 冯真真, 周龙龙… - Journal of Instrumental …, 2022
Number of citations: 4

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